molecular formula C9H8N2O2S B1590510 2,7-Dimethyl-6-nitrobenzo[d]thiazole CAS No. 72206-94-1

2,7-Dimethyl-6-nitrobenzo[d]thiazole

Cat. No.: B1590510
CAS No.: 72206-94-1
M. Wt: 208.24 g/mol
InChI Key: HEOKPYZLZXUPJB-UHFFFAOYSA-N
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Description

2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS 72206-94-1) is a high-value benzothiazole derivative of significant interest in medicinal chemistry and anticancer research. This compound features the benzothiazole scaffold, which is a privileged structure in drug discovery known for its diverse pharmacological activities . Benzothiazole-based compounds have demonstrated considerable efficacy in the treatment of various diseases, including cancer, microbial infections, and cardiovascular conditions . Researchers are particularly focused on this structural class for developing novel protein kinase inhibitors. Specifically, 2-aminobenzothiazole derivatives have been identified as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer therapy . The mechanism involves disrupting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis and proliferation, making such compounds promising candidates for targeted cancer therapeutics . This product is supplied for research applications and is not intended for diagnostic or therapeutic use. Handle with appropriate precautions; refer to the Safety Data Sheet for detailed handling information. For laboratory research use only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-8(11(12)13)4-3-7-9(5)14-6(2)10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKPYZLZXUPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503553
Record name 2,7-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72206-94-1
Record name 2,7-Dimethyl-6-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Quantum Chemical Investigations of Nitrobenzothiazole Systems

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules. DFT calculations are based on determining the electron density of a molecule to derive its energy and other properties. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G+(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometric Optimization and Conformational Analysis

Before properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 2,7-Dimethyl-6-nitrobenzo[d]thiazole must be determined. This process, known as geometric optimization, involves calculating the molecular energy at various geometries to find the structure with the minimum energy. This optimized structure corresponds to the most stable conformation of the molecule in the gas phase or a simulated solvent environment. The resulting data would include precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests the molecule is more reactive and can be easily polarized, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability. For donor-acceptor type molecules, the HOMO-LUMO gap is a key factor influencing their electronic and optical properties.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I+A)/2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I-A)/2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).

These parameters are invaluable for comparing the reactivity of different benzothiazole (B30560) derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other species. The map uses a color scale to indicate different electrostatic potential values.

Red Regions: Indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue Regions: Indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the thiazole (B1198619) ring, identifying them as nucleophilic centers. Positive potential might be expected on the hydrogen atoms.

Polarizability and Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) properties are important for applications in optoelectronics. DFT calculations can predict the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of a molecule. These values describe how the charge distribution of the molecule is affected by an external electric field. Molecules with significant charge transfer characteristics, often found in donor-acceptor systems, tend to exhibit large hyperpolarizability values, making them candidates for NLO materials. A high β value indicates a strong NLO response.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules. This method can predict the electronic absorption spectrum (like a UV-Vis spectrum) of this compound. The calculation provides information on:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher one. These correspond to the wavelengths of maximum absorption (λmax).

Oscillator Strengths (f): The probability or intensity of a particular electronic transition.

Nature of Transitions: The specific orbitals involved in the electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO). This is often described as π → π* or n → π* transitions.

These theoretical spectra can be directly compared with experimentally measured spectra to validate the computational method and provide a detailed understanding of the molecule's electronic behavior upon absorbing light.

Molecular Docking Studies for Ligand-Protein Interactions and Binding Mode Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This analysis is crucial for understanding the potential biological activity of compounds like this compound by elucidating its interactions at the molecular level.

In silico molecular docking studies for benzothiazole derivatives have been instrumental in identifying their potential as inhibitors for various enzymes. For instance, studies on related benzothiazole compounds have successfully predicted their binding affinities and interaction patterns within the active sites of enzymes like dihydrofolate reductase (DHFR) and urease. nih.govnih.gov The process involves docking the ligand (this compound) into the binding pocket of a target protein, whose three-dimensional structure is known. The simulation then calculates the most stable binding conformation and the corresponding binding energy.

The analysis of the binding mode reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For example, in studies of similar heterocyclic compounds, the thiadiazole core was found to be responsible for interactions with the heme group of lanosterol (B1674476) 14-α demethylase (CYP51), while other parts of the molecule formed hydrogen bonds with specific residues like Met508. nih.gov Understanding these specific interactions for this compound would be essential for validating its mechanism of action and for guiding further structural modifications to enhance its inhibitory potency. The stability of these predicted interactions is often further validated using molecular dynamics (MD) simulations, which provide insight into the dynamic behavior of the ligand-protein complex over time. nih.gov

Table 1: Conceptual Molecular Docking Parameters for this compound with a Hypothetical Protein Target
ParameterDescriptionExample Finding for Benzothiazole Derivatives
Binding Energy (kcal/mol)Indicates the strength of the interaction between the ligand and the protein. More negative values suggest stronger binding.Derivatives showing binding energies in the range of -7 to -11 kcal/mol against targets like PPARγ and CYP51. nih.govmdpi.com
Key Interacting ResiduesSpecific amino acids in the protein's active site that form bonds or have close contacts with the ligand.Hydrogen bonding with Met508; interactions within non-metallic active sites of enzymes. nih.govnih.gov
Type of InteractionsThe nature of the chemical interactions (e.g., Hydrogen Bonds, Hydrophobic, van der Waals, Pi-stacking).Hydrogen bonds and hydrophobic interactions are commonly observed to be crucial for the stable binding of benzothiazole scaffolds. nih.gov
RMSD (Å)Root Mean Square Deviation from a reference structure, often used in molecular dynamics to assess the stability of the binding pose.Stable complexes often exhibit RMSD values fluctuating between 1.0 and 2.0 Å over the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For nitrobenzothiazole systems, QSAR is invaluable for predicting the activity of untested or hypothetical derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For these compounds, a wide range of molecular descriptors are calculated, which quantify various aspects of their molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN) are then employed to build a model that best describes the relationship between these descriptors and the observed activity. nih.gov The predictive power of these models is rigorously validated using internal and external validation techniques. nih.govresearchgate.net

In QSAR studies of benzothiazole and related heterocyclic systems, electronic descriptors are paramount as they govern how a molecule interacts with its biological target at an electronic level. These descriptors are typically derived from quantum chemical calculations.

Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are fundamental to understanding charge-transfer interactions.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) provide insights into the stability and reactivity of the compounds. nih.gov

Studies on compounds like 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide have shown that variations in these electronic parameters, often influenced by different substituent groups, correlate significantly with their observed antibacterial or antitubercular activities. nih.gov For instance, the presence of electron-withdrawing groups can alter the electron density distribution across the molecule, potentially enhancing its interaction with a target enzyme and thus increasing its biological efficacy. nih.gov A QSAR model for this compound would similarly correlate such electronic properties with its specific biological function.

Table 2: Key Electronic Descriptors in QSAR Modeling for Benzothiazole Systems
DescriptorSymbolSignificance in Structure-Activity Correlation
Energy of the Highest Occupied Molecular OrbitalE_HOMORelates to the molecule's capacity as an electron donor in reactions. Higher values often correlate with increased activity in certain interaction types.
Energy of the Lowest Unoccupied Molecular OrbitalE_LUMOIndicates the molecule's ability to act as an electron acceptor. Lower values can enhance interactions with electron-rich biological targets.
Energy GapΔEA measure of molecular stability and reactivity. A smaller gap often implies higher reactivity and potentially greater biological activity. nih.gov
ElectronegativityχMeasures the power of a molecule to attract electrons. Important for understanding polar interactions. nih.gov
Chemical HardnessηRepresents the molecule's resistance to change in its electron distribution. Relates to the stability of the molecule. nih.gov
Electrophilicity IndexωA global measure of electrophilic power. Useful for predicting interactions where the molecule acts as an electrophile. nih.gov

A primary application of molecular docking and QSAR models is the rational, in silico design of novel derivatives with enhanced potency and selectivity. nih.gov Once a predictive and validated QSAR model is established for a series of compounds including this compound, it can be used to predict the activity of new, unsynthesized analogues.

The design process is guided by the insights gained from both docking and QSAR studies. For example, if docking analysis reveals an unoccupied hydrophobic pocket in the protein's active site, new derivatives of this compound could be designed with appropriate hydrophobic substituents to fill this pocket, potentially increasing binding affinity. Similarly, the QSAR model can quantify the impact of specific structural modifications. If the model indicates that higher electrophilicity is correlated with better activity, new derivatives can be designed by adding electron-withdrawing groups to the benzothiazole scaffold. nih.gov

This iterative cycle of design, prediction, and subsequent synthesis and testing of only the most promising candidates significantly accelerates the development of new therapeutic agents. Studies on 6-hydroxybenzothiazole-2-carboxamides and other thiazole derivatives have successfully used this approach to design novel compounds with predicted high activity as enzyme inhibitors. nih.gov

Table 3: Conceptual In Silico Optimization of this compound Derivatives
Parent CompoundProposed ModificationGuiding Principle (from QSAR/Docking)Predicted Outcome
This compoundAddition of a hydroxyl group at position 4Docking shows a potential hydrogen bond acceptor site nearby.Increased binding affinity due to new H-bond formation.
This compoundReplacement of the C7-methyl group with a trifluoromethyl groupQSAR model indicates a positive correlation between activity and electron-withdrawing character at position 7.Enhanced biological activity.
This compoundExtension of the C2-methyl group with a phenyl ringDocking reveals an adjacent hydrophobic pocket.Improved binding through new hydrophobic interactions.
This compoundReduction of the nitro group to an amino groupQSAR model suggests the nitro group contributes negatively to a desired ADME property (e.g., toxicity).Improved drug-like properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysisbohrium.comuq.edu.auarpgweb.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. bohrium.com For 2,7-Dimethyl-6-nitrobenzo[d]thiazole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR methods are employed to assign every proton and carbon signal, confirming the substitution pattern on the benzothiazole (B30560) core.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The two methyl groups (at C2 and C7) would appear as sharp singlets, though with slightly different chemical shifts due to their distinct electronic environments. The aromatic region would feature two signals for the protons at the C4 and C5 positions. The proton at C5, being adjacent to the electron-withdrawing nitro group, is expected to be shifted further downfield compared to the proton at C4.

The ¹³C NMR spectrum provides information on the carbon framework. nih.gov It is predicted to display nine distinct signals, one for each carbon atom in the molecule's asymmetric structure. The chemical shifts are influenced by the nature of the substituent groups. Carbons directly attached to the nitro group (C6) and the nitrogen atom (C7a) are significantly affected. The methyl carbons would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the benzothiazole ring system.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.8 - 3.0 (s, 3H)~20 - 25
C2-~165 - 170
C4~7.3 - 7.5 (d)~120 - 125
C5~8.0 - 8.2 (d)~118 - 122
C6-~140 - 145
C7-~130 - 135
7-CH₃~2.5 - 2.7 (s, 3H)~15 - 20
C3a-~152 - 155
C7a-~135 - 140

To unambiguously assign the predicted NMR signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent aromatic protons at C4 and C5, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY would show the complete spin system of the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the methyl groups and the C4/C5 protons to their corresponding ¹³C signals.

To further validate the structural assignment, Density Functional Theory (DFT) calculations are employed to predict the NMR chemical shifts. mdpi.com Methods such as the Gauge-Independent Atomic Orbital (GIAO) method, often using the B3LYP functional with a basis set like 6-311++G(d,p), can provide theoretical chemical shift values for both ¹H and ¹³C nuclei. researchgate.net These calculated shifts are then correlated with the experimental data. A strong linear correlation between the experimental and calculated shifts serves as a powerful confirmation of the proposed structure of this compound. uq.edu.au This computational approach is particularly useful for distinguishing between potential isomers. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identificationresearchgate.netnih.govmdpi.comnih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com The spectra for this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

The most prominent IR bands are expected for the nitro group, with strong asymmetric and symmetric stretching vibrations. Aromatic and aliphatic C-H stretching vibrations are also clearly identifiable. The benzothiazole ring itself gives rise to a series of characteristic skeletal vibrations, including C=N and C=C stretching modes. nih.gov Raman spectroscopy complements the IR data, particularly for the symmetric vibrations and the C-S bond. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)-CH₃3000 - 2850Medium
C=N StretchThiazole (B1198619) ring1650 - 1550Medium-Strong
C=C StretchAromatic ring1600 - 1450Variable
NO₂ Asymmetric Stretch-NO₂1560 - 1520Strong
NO₂ Symmetric Stretch-NO₂1350 - 1320Strong
C-S StretchThiazole ring700 - 600Weak-Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidationbenchchem.comyoutube.comnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. youtube.com For this compound (C₉H₈N₂O₂S), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement of the molecular ion ([M]⁺• or [M+H]⁺), confirming its elemental formula.

The fragmentation pattern in electron ionization (EI) or collision-induced dissociation (CID) provides structural proof. Key expected fragmentation pathways include:

Loss of a nitro group: A prominent fragment resulting from the cleavage of the C-NO₂ bond, leading to a peak at [M - 46]⁺.

Loss of a methyl radical: Cleavage of a methyl group, particularly the one at the C2 position, would result in a fragment at [M - 15]⁺.

Ring cleavage: Fragmentation of the thiazole or benzene (B151609) ring can lead to a more complex pattern of lower mass ions, which can be diagnostic for the benzothiazole core.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule, confirming the identity and placement of the various substituents. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Investigationsresearchgate.netresearchgate.netiu.edu

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.net The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within its conjugated system. The benzothiazole nucleus is a strong chromophore, and its absorption is significantly modified by the attached substituents. researchgate.net

The electron-withdrawing nitro group, in conjugation with the aromatic system, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzothiazole. iu.edu The spectrum would likely show intense absorption bands in the UV region, potentially extending into the visible range, characteristic of a nitro-aromatic compound. The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity. researchgate.net

Chemical Reactivity and Mechanistic Organic Chemistry

Reactivity of the Nitro Group: Diverse Transformations and Synthetic Utilities

The nitro group is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It activates the aromatic ring towards certain reactions and can itself undergo a variety of chemical changes.

Nucleophilic aromatic substitution (SNAr) is a key reaction for nitro-substituted aromatic compounds. nih.govsemanticscholar.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of a strong electron-withdrawing group, such as the nitro group at the C6 position of 2,7-Dimethyl-6-nitrobenzo[d]thiazole, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the substitution. youtube.com

The electron-withdrawing nature of the nitro group significantly lowers the electron density of the fused benzene (B151609) ring, making it susceptible to attack by nucleophiles. Consequently, positions ortho and para to the nitro group become activated for SNAr. In this compound, this activation would primarily influence the hydrogen atoms on the benzene ring, making them potential sites for substitution, provided a suitable leaving group is present or under conditions that promote SNArH reactions.

Reactivity Data for SNAr Reactions
Key Feature Description
Activating GroupThe nitro group at C6 acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic attack.
MechanismProceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the nitro group. youtube.com
Concerted PathwaysSome SNAr reactions can proceed through a concerted mechanism (cSNAr) where activating groups are not strictly mandatory. nih.govresearchgate.net

The nitro group of this compound can be selectively reduced to various other functional groups, most notably an amino group (-NH2). This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating group, drastically altering the molecule's chemical properties. The resulting 6-aminobenzothiazole (B108611) derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds. researchgate.netnih.gov

Commonly employed reducing agents for this transformation include:

Metals in acidic medium (e.g., Sn/HCl, Fe/HCl)

Catalytic hydrogenation (e.g., H2/Pd-C)

Transfer hydrogenation (e.g., hydrazine (B178648) hydrate (B1144303) with a catalyst)

By carefully selecting the reducing agent and controlling the reaction conditions, it is also possible to achieve partial reduction to yield hydroxylamines or oximes, further expanding the synthetic utility of the nitro-starting material. The existence of various 2-amino-6-nitrobenzothiazoles suggests that the nitro group can be reduced while leaving other parts of the molecule, like the amino group at C2, intact. researchgate.netnih.gov

The benzothiazole (B30560) core is known to participate in photochemical reactions. nih.gov While specific studies on the photochemical behavior of this compound are not extensively documented, the presence of both a nitro-aromatic system and a thiazole (B1198619) moiety suggests potential for interesting photochemical transformations. Nitroaromatic compounds can undergo photochemical reactions leading to rearrangements or participation in radical pathways. For instance, irradiation can promote the nitro group to an excited state, which can then abstract a hydrogen atom from an adjacent methyl group, initiating a cascade of radical reactions.

In certain SNAr reactions, the nitro group itself can function as a leaving group (nucleofuge). This typically occurs when the aromatic ring is highly activated by other strong electron-withdrawing groups or when powerful nucleophiles are used. For example, in reactions with certain nucleophiles, the nitro group at a position activated for substitution can be displaced. The displacement of a nitro group from a nitrobenzene (B124822) derivative with fluoride (B91410) has been studied and shown to proceed through a concerted pathway in the gas phase. nih.gov This reactivity opens up pathways for introducing a variety of substituents at the C6 position of the benzothiazole ring system.

Reactivity of the Thiazole Ring System and Fused Benzene Moiety

The thiazole ring possesses distinct sites of reactivity. nih.gov The proton at the C2 position of a thiazole ring is known to be acidic and can be removed by a strong base. nih.gov In this compound, the C2 position is substituted with a methyl group, precluding direct deprotonation at this site. However, the protons of the C2-methyl group exhibit a degree of acidity and can potentially be removed by a strong base to form a carbanion. This anion can then react with various electrophiles.

Cycloaddition Reactions and Ring Expansion/Contraction Processes

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related benzothiazole derivatives provides valuable insights into its potential behavior. For instance, the benzothiazole scaffold can participate in cycloaddition reactions, and the presence of a nitro group, a strong electron-withdrawing group, can significantly influence the reactivity of the aromatic system.

In a study involving related structures, 4-alkenyl-2-dialkylaminothiazoles have been shown to act as dienes in [4+2] cycloaddition reactions with nitroalkenes. nih.gov These reactions lead to the formation of 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with high regioselectivity. nih.gov This suggests that the diene system of a suitably substituted benzothiazole can react with a dienophile. For this compound, while the benzene part of the ring is aromatic, under certain conditions, it could potentially act as a diene component, particularly if the reaction energetics are favorable. The nitro group at the 6-position would be expected to influence the regioselectivity of such a reaction. nih.gov

Ring expansion and contraction reactions are also a possibility for nitro-substituted aromatic compounds. For instance, the reduction of nitroarenes can lead to the formation of aryl nitrenes, which can undergo ring expansion to dearomatized azepines. mdpi.com While this is a reductive process, it highlights the potential for the nitro group to be a key functional group in initiating ring rearrangements. However, specific studies on ring expansion or contraction of this compound initiated by other means have not been detailed in the literature.

Oxidation Reactions at Nitrogen (N-oxide formation) and Sulfur Centers

The oxidation of the nitrogen and sulfur atoms within the benzothiazole ring system is a key aspect of its chemical reactivity. The formation of N-oxides and sulfoxides can significantly alter the electronic properties and biological activity of the parent molecule.

N-oxide Formation: The nitrogen atom in the thiazole ring of benzothiazole derivatives can be oxidized to form the corresponding N-oxide. For example, 2-methylbenzothiazole (B86508) can be oxidized using a mixture of hydrogen peroxide and maleic anhydride (B1165640) to yield 2-methylbenzothiazole-N-oxide. nih.gov This suggests that the nitrogen atom in this compound would also be susceptible to oxidation to form the corresponding N-oxide under similar conditions. The presence of the electron-donating methyl group at the 2-position may facilitate this oxidation.

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. The oxidation of 2-methylbenzothiazole with OH radicals in the gas phase has been studied, and while the primary reaction occurs at the benzene ring and the C2-methyl group, oxidation at the sulfur atom is a potential, albeit less dominant, pathway. acs.org More direct oxidation of the sulfur in benzothiazole derivatives has been achieved using various oxidizing agents. For instance, an oxidative ring-opening of benzothiazole derivatives, including 6-nitrobenzothiazole (B29876), using magnesium monoperoxyphthalate hexahydrate (MMPP) in the presence of alcohols has been reported. scholaris.ca This reaction proceeds through the oxidation of the sulfur atom, leading to a sulfonate ester. scholaris.ca This indicates the susceptibility of the sulfur atom in the 6-nitrobenzothiazole core to oxidation.

Stereoelectronic Effects of Alkyl Substituents (e.g., Dimethyl Groups) on Reactivity and Selectivity

The two methyl groups in this compound have significant stereoelectronic effects that modulate the reactivity and selectivity of the molecule.

The methyl group at the 2-position is an electron-donating group. This has been shown to influence the reactivity of the benzothiazole ring system. For example, in the gas-phase oxidation of 2-methylbenzothiazole by OH radicals, the rate constant is approximately 50% faster than that of unsubstituted benzothiazole. acs.org This increased reactivity is attributed in part to the activation of the C2-position by the methyl group. acs.org In this compound, this C2-methyl group would be expected to enhance the nucleophilicity of the adjacent nitrogen atom and potentially influence the regioselectivity of electrophilic attack on the thiazole ring.

The steric bulk of the methyl groups can also play a role in directing the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions. The 7-methyl group, in particular, is adjacent to the sulfur atom and could sterically hinder reactions at this center or at the C7a carbon atom of the ring junction.

A computational study on various benzothiazole derivatives highlighted the impact of substituents on the electronic structure and reactivity. mdpi.comresearchgate.net The study calculated various reactivity descriptors, and the results for representative substituted benzothiazoles are summarized in the table below. While this compound was not specifically included, the data for compounds with electron-donating and electron-withdrawing groups provide a basis for understanding its likely electronic properties.

CompoundSubstituent at C2Substituent on Benzene RingHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole-H-H-6.45-1.724.73
Compound with EDG-NH2-H-5.89-1.344.55
Compound with EWG-H-CF3-7.01-2.554.46

Data adapted from a computational study on benzothiazole derivatives. mdpi.comresearchgate.net EDG = Electron Donating Group, EWG = Electron Withdrawing Group.

Elucidation of Reaction Kinetics and Mechanistic Pathways

Kinetic studies on the reactions of 2-nitrobenzothiazole with nucleophiles, such as alkoxides and piperidine, have been reported. rsc.orgrsc.org These reactions proceed via a two-step nucleophilic aromatic substitution (SNAAr) mechanism. rsc.orgrsc.org The nitro group acts as a good leaving group, a behavior that parallels that of more conventional leaving groups like halogens. rsc.orgrsc.org This suggests that the 6-nitro group in this compound could also be susceptible to nucleophilic displacement, and the kinetics of such a reaction would likely follow a similar mechanistic pathway. The presence of the methyl groups would be expected to influence the reaction rate through their electronic and steric effects.

Mechanistic investigations into the synthesis of benzothiazoles also shed light on the reactivity of the core structure. For example, the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes has been shown to proceed through the in situ generation of a disulfide that acts as a photosensitizer, generating singlet oxygen and superoxide (B77818) anion as key oxidants for the dehydrogenation step. organic-chemistry.orgnih.govacs.org This highlights the potential for radical and photo-induced mechanisms in reactions involving the benzothiazole scaffold.

Furthermore, a three-component reaction for the synthesis of 2-substituted benzothiazoles from nitroarenes, alcohols, and sulfur powder has been developed. acs.orgorganic-chemistry.org The proposed mechanism involves the reduction of the nitro group, condensation to form a C-N bond, and subsequent C-S bond formation in a one-pot procedure. organic-chemistry.org This illustrates the complex, multi-step mechanistic pathways that can be involved in the transformation of nitro-substituted precursors to benzothiazole derivatives.

Medicinal Chemistry and Biological Research Applications

Rational Design and Synthesis of Novel Therapeutic Agents Utilizing the Benzothiazole (B30560) Scaffold

No literature was found detailing the rational design or synthesis of therapeutic agents specifically using 2,7-Dimethyl-6-nitrobenzo[d]thiazole as a core scaffold. Research on benzothiazoles is extensive, with many studies focusing on the design and synthesis of derivatives for various therapeutic targets. nih.govnih.govrsc.org However, these studies describe other substitution patterns on the benzothiazole ring, such as those with different nitro positions or alternative functional groups. For example, research exists for compounds like 2-amino-6-nitrobenzothiazole (B160904) and 6-nitrobenzo[d]thiazol-2-ylthio derivatives, but not for the 2,7-dimethyl-6-nitro variant. researchgate.netnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

No data exists on the specific enzyme inhibitory properties of this compound.

Monoamine Oxidase (MAO-A/MAO-B) Inhibitors

The benzothiazole core is a known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B). researchgate.netnih.gov Numerous studies have explored different benzothiazole derivatives for their potential in treating neurodegenerative diseases by targeting these enzymes. For instance, novel 6-hydroxybenzothiazol-2-carboxamides have been identified as potent and selective MAO-B inhibitors. nih.gov Similarly, hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been evaluated as MAO inhibitors. researchgate.net However, no such studies have been conducted or reported for this compound.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease. nih.govmdpi.comnih.gov Research has been published on 2-substituted-6-fluorobenzo[d]thiazoles and coumarinyl thiazoles as cholinesterase inhibitors. nih.gov These studies highlight the importance of the substitution pattern for activity, but none include or mention this compound.

Anti-Tuberculosis Target Inhibition (e.g., ATP Phosphoribosyl Transferase)

The benzothiazole nucleus is a key component in potent anti-tuberculosis agents, most notably those that inhibit the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.netnih.gov The nitro group at the 6-position has been shown to be important for the activity of some benzothiazole-based anti-TB agents. nih.gov However, the specific compound this compound has not been synthesized or tested in this context. Existing research focuses on other analogs, such as 2-(6-nitrobenzo[d]thiazol-2-ylthio) derivatives. researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition for Anti-Inflammatory Activity

While benzothiazole derivatives have been explored for various biological activities, including anti-inflammatory effects, no specific studies linking this compound to the inhibition of Cyclooxygenase-2 (COX-2) are available.

Anti-Cancer Research and Evaluation of Antitumor Potential

The benzothiazole scaffold is considered a "privileged structure" in the development of anti-cancer agents, with numerous derivatives showing potent activity against various cancer cell lines. nih.govnih.govnih.gov The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as kinases or carbonic anhydrases. nih.govresearchgate.net Derivatives such as 2-amino-6-nitrobenzothiazole have been noted in cancer research. nih.gov Despite the broad interest in nitrobenzothiazoles for anti-cancer applications, there are no published reports on the synthesis, evaluation, or anti-tumor potential of this compound.

Anti-Microbial Research: Antibacterial, Antifungal, and Antiviral Activities

Research into nitro-substituted benzothiazole derivatives has demonstrated their potential as antimicrobial agents. Studies have shown that various analogs exhibit activity against a range of pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Research: The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been found to inhibit enzymes crucial for bacterial survival, such as DNA gyrase and dihydrofolate reductase. The electron-withdrawing nature of the nitro group can enhance the interaction of these compounds with biological targets.

While no specific data exists for this compound, studies on other nitrobenzothiazoles have reported promising results. For example, certain synthesized nitrobenzothiazole derivatives have shown potent activity against Pseudomonas aeruginosa. Similarly, various thiazole (B1198619) and benzothiazole derivatives have been investigated for their antifungal properties, with some showing efficacy against Candida albicans and other fungal strains. The mechanism of action for antifungal activity is often linked to the inhibition of enzymes like sterol 14α-demethylase (CYP51), which is vital for fungal cell membrane integrity.

Antiviral Research: The antiviral potential of benzothiazole derivatives has also been an area of active research. Some compounds have shown inhibitory activity against various viruses, including influenza and herpes viruses. The proposed mechanisms of action can be diverse, ranging from inhibiting viral entry into host cells to targeting viral enzymes necessary for replication. For instance, some benzothiazole derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), a host-cell chaperone protein that is exploited by several viruses, including influenza, for the proper folding of viral proteins.

Anti-Malarial Research and Quantitative Structure-Activity Relationship (QSAR) Correlations

Nitrobenzothiazole derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for their antimalarial activity.

QSAR analyses on series of nitrobenzothiazole derivatives have revealed that their antimalarial potency is influenced by various electronic and steric factors. These studies typically involve correlating the physicochemical properties of the compounds with their observed biological activity to develop predictive models. For instance, a QSAR study on a series of 13 nitrobenzothiazole derivatives identified key electronic descriptors, such as atomic net charges on specific atoms of the benzothiazole ring, the dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), as being critical for their activity against the W2 strain of P. falciparum. nih.govncats.ionih.gov These models help in the rational design of new, more potent analogs. While these studies did not include this compound, they provide a valuable framework for predicting its potential activity and guiding future synthesis and testing.

Table 1: Representative QSAR Model for Antimalarial Nitrobenzothiazole Derivatives

DescriptorContribution to ActivityImplication for Drug Design
Atomic Net Charges (q) Specific charge distributions on the benzothiazole core are crucial.Modifications that alter the electron density at key positions can enhance potency.
Dipole Moment (µ) Influences the overall polarity and interaction with the biological target.Optimizing the dipole moment can lead to better binding affinity.
EHOMO & ELUMO Relate to the molecule's ability to donate or accept electrons.Fine-tuning these energy levels can improve reactivity and target engagement.
Log P A measure of lipophilicity, affecting cell permeability.Balancing lipophilicity is key for reaching the parasite within red blood cells.
Note: This table is a generalized representation based on published QSAR studies of nitrobenzothiazole derivatives and does not contain specific data for this compound.

Investigations in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

Benzothiazole derivatives have attracted significant attention in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). The multifactorial nature of AD has led to the development of multi-target-directed ligands (MTDLs), and the benzothiazole scaffold has proven to be a versatile platform for designing such agents.

Research has focused on developing benzothiazole derivatives that can simultaneously modulate multiple targets involved in AD pathology, such as cholinesterases (AChE and BuChE), monoamine oxidases (MAO-A and MAO-B), and the aggregation of amyloid-beta (Aβ) plaques. For example, novel benzothiazole derivatives have been synthesized and shown to possess dual inhibitory activity against AChE and MAO-B, which are key enzymes in the progression of AD. rsc.org One notable benzothiazole derivative, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is approved for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated in clinical trials for AD due to its neuroprotective effects. nih.gov

While there is no specific research on this compound in the context of neurodegenerative diseases, the existing body of work on related structures suggests that it could be a candidate for future investigation as a potential multi-target agent.

Identification and Validation of Pharmacological Targets

The identification of specific pharmacological targets is a critical step in understanding the mechanism of action of any potential therapeutic agent. For the broader class of nitrobenzothiazole and benzothiazole derivatives, several targets have been identified across different therapeutic areas.

In the context of antimicrobial research, targets such as Mycobacterium tuberculosis ATP Phosphoribosyl Transferase (HisG) have been identified for certain nitrobenzothiazole inhibitors. nih.govacs.org Virtual screening and crystallographic studies have shown that the nitrobenzothiazole fragment can bind to the active site of this enzyme, highlighting a potential mechanism for its antitubercular activity. Another identified target for some 2-amino-6-nitrobenzothiazole derivatives is Pteridine reductase 1 in Trichomonas vaginalis, which is crucial for the parasite's survival. ncats.io For anticancer applications, Hsp90 has been validated as a target for a class of benzothiazole-based inhibitors. nih.gov

These findings for related compounds provide a starting point for identifying and validating potential pharmacological targets for this compound in various disease models.

Comprehensive Structure-Activity Relationship (SAR) and Ligand Efficiency Mapping

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzothiazole derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.

These studies typically involve systematically modifying the benzothiazole core at different positions and evaluating the impact on biological activity. For instance, in the development of antifungal benzothiazole derivatives, SAR studies have elucidated the importance of specific substituents on the benzothiazole ring and the nature of the side chains for potent activity against Candida species. nih.gov Similarly, for Hsp90 inhibitors, SAR studies have established the importance of the substitution pattern on the benzothiazole scaffold for antiproliferative activity. nih.gov

Ligand efficiency (LE) is another important metric used in drug discovery to assess the binding efficiency of a compound relative to its size. It helps in identifying small, efficient fragments that can be developed into more potent leads. While no specific SAR or ligand efficiency mapping has been published for this compound, the general principles derived from studies on other benzothiazole derivatives would be applicable in guiding its future development.

Advanced Materials Science and Emerging Research Applications

Optoelectronic Properties and Device Applications

While direct and extensive research on the optoelectronic properties of 2,7-Dimethyl-6-nitrobenzo[d]thiazole is not widely documented, the broader family of benzothiazole (B30560) derivatives has been a subject of significant investigation for their optical and electronic functionalities.

Analysis of Light-Harvesting Efficiency and Radiative Lifetimes

Specific data regarding the light-harvesting efficiency and radiative lifetimes for this compound is not available in the reviewed literature. However, related benzothiazole compounds are known to be key components in dyes for dye-sensitized solar cells (DSSCs). The efficiency of these dyes is linked to their molecular structure, which influences their absorption spectra and electron-transfer dynamics. For instance, the presence of electron-withdrawing groups, such as the nitro group in the target compound, can significantly modulate the electronic properties of the benzothiazole system.

Development as Fluorescent Markers and Imaging Agents

The application of this compound as a fluorescent marker or imaging agent has not been specifically detailed in existing research. However, the principle of using nitro-substituted aromatic compounds as fluorescent probes is well-established. Often, the nitro group acts as a fluorescence quencher. Upon reduction of the nitro group to an amino group, fluorescence can be restored. This "off-on" switching mechanism is the basis for developing probes for specific biological environments, such as hypoxic conditions in tumor cells where nitroreductase enzymes are active. While this provides a theoretical framework, experimental validation for this compound is pending.

Exploration in Polymer Field Effect Transistor Materials

There is no direct evidence of this compound being incorporated into polymer field-effect transistors (PFETs). The broader class of thiazole-containing conjugated polymers is, however, recognized for its potential in organic electronics. These polymers often exhibit good charge transport properties and environmental stability, which are crucial for transistor applications. The performance of such materials is highly dependent on the specific molecular structure and the resulting intermolecular interactions in the solid state. Further research would be necessary to synthesize polymers containing the this compound moiety and to evaluate their electrical characteristics for potential use in PFETs.

Potential in Agrochemical Development

The potential of this compound in agrochemical development has been peripherally suggested through studies on related compounds. Benzothiazoles, as a class, are recognized for a wide spectrum of biological activities, making them relevant in agrochemical applications. researchgate.net A study on nitrobenzothiazole derivatives showed toxicity against the cotton leafworm, Spodoptera littoralis, indicating potential as an insecticide. researchgate.net Specifically, a derivative, 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrated significant toxicity. researchgate.net While this points to the potential of the nitrobenzothiazole scaffold, specific studies on the efficacy and safety of this compound for agrochemical purposes are required.

Future Perspectives and Directions in Research

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The traditional synthesis of benzothiazole (B30560) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents, leading to significant chemical waste. The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to address these challenges. Future research on the synthesis of 2,7-Dimethyl-6-nitrobenzo[d]thiazole should prioritize the development of routes with high atom economy and sustainability.

Key areas of exploration include:

Catalytic Approaches: The use of reusable and non-toxic catalysts, such as metal-organic frameworks (MOFs), nanocatalysts, or biocatalysts, can enhance reaction efficiency and minimize environmental impact. For instance, iron sulfide-catalyzed redox/condensation cascade reactions have shown promise for the synthesis of related benzazoles and represent a highly atom-economical approach. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. mdpi.com

Use of Greener Solvents: Exploring the use of benign solvents like water, glycerol (B35011), or ionic liquids can drastically reduce the environmental footprint of the synthesis. mdpi.comnih.gov For example, a one-pot synthesis of 2-arylbenzothiazoles has been successfully achieved in glycerol at ambient temperature without a catalyst. mdpi.com

Synthetic StrategyPotential Advantages for this compound Synthesis
One-Pot Reactions Reduced waste, lower energy consumption, simplified procedures.
Catalysis High efficiency, reusability of catalysts, milder reaction conditions.
Microwave/Ultrasound Faster reaction times, improved yields, potential for solvent-free reactions.
Green Solvents Reduced toxicity and environmental impact, potential for easier product isolation.

Advanced Computational Design and Screening for Targeted Biological and Material Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. For this compound, in silico methods can accelerate the discovery of its potential applications.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in understanding the relationship between the structural features of this compound and its potential biological activities. nih.govrjpbcs.com By comparing its computed descriptors with those of known active benzothiazole derivatives, it may be possible to predict its efficacy in areas like antimicrobial or anticancer therapy. The toxicity of nitroaromatic compounds is often linked to factors like the number of nitro groups and the energy of the lowest unoccupied molecular orbital (ELUMO). rjpbcs.com

Molecular Docking Simulations: Docking studies can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes or receptors. This can guide the selection of relevant biological assays for experimental validation.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This knowledge is crucial for designing derivatives with tailored electronic properties for applications in materials science, such as organic electronics or sensors.

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be screened against various biological targets to identify promising lead candidates for further development.

Computational MethodApplication for this compound
QSAR Prediction of biological activity and toxicity based on molecular descriptors.
Molecular Docking Identification of potential biological targets and prediction of binding modes.
DFT Calculations Understanding electronic properties for materials science applications.
Virtual Screening High-throughput identification of potential drug candidates.

Integration of Multi-Omics Data in Biological Activity Profiling and Mechanistic Understanding

The advent of high-throughput technologies has enabled the comprehensive analysis of biological systems at multiple molecular levels, a field known as multi-omics (genomics, transcriptomics, proteomics, and metabolomics). Integrating multi-omics data can provide a holistic view of the cellular response to a small molecule, offering deep insights into its mechanism of action and potential off-target effects.

For this compound, a future research direction involves:

Target Identification and Validation: By treating cells with the compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), it is possible to identify the molecular pathways and specific protein targets that are perturbed.

Mechanism of Action Studies: Metabolomics can reveal changes in the cellular metabolic profile upon treatment, providing clues about the biochemical pathways affected by the compound.

Biomarker Discovery: Multi-omics data can help in identifying biomarkers that predict the sensitivity or resistance of cells to the compound, which is particularly relevant for therapeutic applications.

Toxicity Profiling: A multi-omics approach can provide a comprehensive assessment of the compound's potential toxicity by revealing unintended effects on various cellular processes.

While the application of multi-omics to benzothiazole research is still an emerging area, its potential to de-convolute complex biological responses is immense and represents a critical step in the preclinical development of any new bioactive compound.

Exploration of Structure-Activity Relationships in Novel Therapeutic Areas and Emerging Technologies

The benzothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The specific substitution pattern of this compound, featuring two methyl groups and a nitro group, offers unique opportunities for exploring its potential in novel therapeutic areas and emerging technologies.

Future research should aim to:

Q & A

Q. What are the standard synthetic methodologies for preparing 2,7-Dimethyl-6-nitrobenzo[d]thiazole and its derivatives?

Methodological Answer: The synthesis typically involves functionalizing the benzo[d]thiazole core via sequential substitutions. Key steps include:

  • Nitration : Introducing the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration.
  • Methylation : Alkylating positions 2 and 7 using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF at 60–80°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate pure derivatives .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., nitro group deshields adjacent protons).
  • X-ray Crystallography : Resolves spatial arrangements of substituents, critical for understanding steric effects in biological interactions.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening this compound derivatives?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains.
  • Anticancer Assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.
  • Cytotoxicity Controls : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

  • Nitro Group Positioning : Studies show nitro at position 6 enhances antimicrobial activity due to electron-withdrawing effects, but may reduce solubility.
  • Methyl Substituents : 2,7-Dimethyl groups improve lipophilicity, enhancing blood-brain barrier penetration in neuroprotective studies.
  • Derivatization : Introducing hydrazine or triazole moieties at position 2 increases anticancer potency by enabling DNA intercalation .

Q. What mechanistic insights explain the compound’s anticancer activity?

Methodological Answer:

  • Mitochondrial Targeting : Induces apoptosis via ROS-mediated mitochondrial dysfunction (measured via JC-1 staining for membrane depolarization).
  • Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR inhibition confirmed by molecular docking and Western blotting).
  • DNA Interaction : Fluorescence quenching assays with CT-DNA reveal intercalation or groove-binding modes .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Control for Isomerism : Dynamic equilibrium between tetrazole and azide forms (e.g., in azidothiazoles) can alter reactivity; monitor via ¹H NMR in CDCl₃ .
  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize charge-separated intermediates, skewing in vitro vs. in vivo results.
  • Standardize Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Q. What computational tools are effective for predicting pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d,p) models predict redox potentials and nucleophilic attack sites for nitro group reduction.
  • ADMET Prediction : SwissADME or pkCSM estimates logP (lipophilicity), BBB permeability, and CYP450 inhibition risks.
  • Molecular Dynamics : GROMACS simulations reveal binding stability in enzyme active sites over 100-ns trajectories .

Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed?

Methodological Answer:

  • Prodrug Design : Esterify the nitro group to improve oral bioavailability (hydrolyzed in vivo by esterases).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, confirmed by dialysis bag testing.
  • Co-Crystallization : Use succinic acid as a co-former to enhance aqueous solubility (validate via phase solubility diagrams) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.